molecular formula C11H10BrNO2S2 B5791055 5-bromo-N-(3-methylphenyl)thiophene-2-sulfonamide

5-bromo-N-(3-methylphenyl)thiophene-2-sulfonamide

Cat. No.: B5791055
M. Wt: 332.2 g/mol
InChI Key: WYHSRPSWMFYLGN-UHFFFAOYSA-N
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Description

5-bromo-N-(3-methylphenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur as a heteroatom. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 5-bromo-N-(3-methylphenyl)thiophene-2-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. One common method involves the reaction of 5-bromothiophene-2-sulfonamide with 3-methylphenylamine under specific conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-bromo-N-(3-methylphenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-methylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial survival . The exact molecular pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-(3-methylphenyl)thiophene-2-sulfonamide include other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-(3-methylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S2/c1-8-3-2-4-9(7-8)13-17(14,15)11-6-5-10(12)16-11/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHSRPSWMFYLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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